molecular formula C14H15N3 B1484575 (2-Cyclopropyl-6-phenylpyrimidin-4-yl)methanamine CAS No. 2098079-69-5

(2-Cyclopropyl-6-phenylpyrimidin-4-yl)methanamine

Cat. No.: B1484575
CAS No.: 2098079-69-5
M. Wt: 225.29 g/mol
InChI Key: GQXWETXHXWCEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Cyclopropyl-6-phenylpyrimidin-4-yl)methanamine is a useful research compound. Its molecular formula is C14H15N3 and its molecular weight is 225.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Biological Applications

  • Bone Formation and Wnt Signaling : A compound targeting the Wnt beta-catenin pathway showed potential in treating bone disorders by increasing trabecular bone formation rate in animal models (Pelletier et al., 2009). This pathway is crucial for bone growth and repair, suggesting that structurally related compounds might have similar applications.

  • Antiviral Activity : Spiro[cyclopropane-1,2'-adamantan]-2-amines, including structurally related methanamines, were synthesized and evaluated for their antiviral activity, particularly against influenza A virus, demonstrating significant inhibition at low concentrations (Kolocouris et al., 1994).

  • Anticancer Activity : Palladium(II) and Platinum(II) complexes based on Schiff base ligands derived from similar amines have shown promising anticancer activity against various human cancer cell lines (Mbugua et al., 2020).

Organic Synthesis and Material Science

  • Catalytic Applications : The synthesis and catalytic evaluation of unsymmetrical NCN′ and PCN pincer palladacycles, involving derivatives of similar amines, have demonstrated good activity and selectivity in various reactions, suggesting potential utility in catalysis (Roffe et al., 2016).

  • Photocytotoxicity and Cellular Imaging : Iron(III) complexes with ligands related to the query compound exhibited remarkable photocytotoxicity under red light, offering a novel approach to cancer treatment and cellular imaging (Basu et al., 2014).

Properties

IUPAC Name

(2-cyclopropyl-6-phenylpyrimidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c15-9-12-8-13(10-4-2-1-3-5-10)17-14(16-12)11-6-7-11/h1-5,8,11H,6-7,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXWETXHXWCEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)C3=CC=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.